molecular formula C10H16 B196018 金刚烷 CAS No. 281-23-2

金刚烷

货号: B196018
CAS 编号: 281-23-2
分子量: 136.23 g/mol
InChI 键: ORILYTVJVMAKLC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

金刚烷是一种有机化合物,化学式为C₁₀H₁₆,其特征在于类似金刚石晶格的三环结构。这种独特的结构使金刚烷成为金刚烷烃家族中最简单的成员。 它于1933年首次从石油中分离出来,此后因其卓越的稳定性和刚性而成为广泛研究的课题 .

科学研究应用

金刚烷及其衍生物已在各个领域得到应用:

安全和危害

Adamantane is flammable and can cause eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

未来方向

Adamantane has promising applications in the field of targeted drug delivery and surface recognition . It is also being explored for potential repurposing for COVID-19 treatment . The unique structural and chemical properties of adamantane provide exceptional opportunities in the design of various adamantane-based scaffolds or carrier systems for drug delivery .

化学反应分析

反应类型

金刚烷会发生各种化学反应,包括:

常见试剂和条件

主要产物

    金刚烷酮: 通过氧化生成。

    金刚烷醇: 通过还原生成。

    卤代金刚烷: 通过卤化生成.

相似化合物的比较

金刚烷通常与其他金刚烷烃,如金刚二烷和金刚三烷进行比较。这些化合物具有类似的笼状结构,但稠合的环己烷环数不同。 金刚烷因其简单性和易于官能化而独一无二,使其成为各种应用的多功能支架 .

类似化合物

    金刚二烷: C₁₄H₂₀

    金刚三烷: C₁₈H₂₄

    金刚四烷: C₂₂H₂₈

金刚烷独特的结构和特性使其在科学研究和工业应用中都成为一种宝贵的化合物。其衍生物不断被探索用于新的治疗和材料科学应用,突出了其在现代化学中的重要性。

属性

IUPAC Name

adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-7-2-9-4-8(1)5-10(3-7)6-9/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORILYTVJVMAKLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022017
Record name Adamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name Adamantane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19552
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

281-23-2
Record name Adamantane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=281-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adamantane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000281232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ADAMANTANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527913
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tricyclo[3.3.1.13,7]decane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Adamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tricyclo[3.3.1.13,7]decane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.457
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ADAMANTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJY633525U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A 200-mL glass reactor was equipped with a stirring device, a dropping funnel, and a temperature gauge. 10.0 g (42 mmol) of ADAMANTATE HM (manufactured by Idemitsu Kosan Co., Ltd.: 3-hydroxy-1-adamantyl methacrylate), 8.8 mL (63 mmol) of triethylamine, and 84.0 mL of toluene were added to the reactor, and the mixture was stirred while the reactor was immersed in a water bath at 25° C. 4.0 mL (50 mmol) of methanesulfonyl chloride were dropped to the mixture over 35 minutes, and the whole was stirred for an additional 25 minutes. 10 mL of water were added to the resultant to deactivate unreacted methanesulfonyl chloride. Part of the reaction liquid was taken and subjected to GPC measurement in such a manner that a production ratio between a target product and a polymer would be measured. The remaining reaction liquid was transferred to a 200-mL separating funnel, and the resultant was washed with 40 mL of water added to the resultant. After that, an organic layer was washed with 50 mL of 1-mmol/mL hydrochloric acid and then with 50 mL of water. No polymer was precipitated in the course of the liquid separating operation. 6.0 g (50 mmol) of anhydrous magnesium sulfate were added to the resultant, and the whole was dehydrated. After that, magnesium sulfate was removed by means of filtration. The filtrate was subjected to an evaporator in such a manner that toluene would be distilled off. After that, the temperature of the resultant viscous product was cooled to 0° C., followed by crystallization. After having been washed with a small amount of n-hexane, the crystal was separated by means of filtration, and was dried under reduced pressure until the amount of the crystal became constant, whereby an adamantane derivative as a target product (3-methanesulfonyloxy-1-adamantyl methacrylate) was obtained. Table 1 shows the results of: the yield (mol %) of the target product with respect to the adamantane compound as a raw material; the purity (mass %) of the target product measured by means of gas chromatography; and the production ratio (mass %) of the polymer as a result of the GPC measurement.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
84 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 1-bromoadamantane (108 mg, 0.5 mmol, 1.0 equiv), the phosphonium supported chlorostanne (15) (82 mg, 0.1 mmol, 0.2 equiv), NaBH4 (28 mg, 0.75 mmol, 1.5 equiv) in CH3CN (2.5 mL, 0.2 M) was heated to reflux under Ar for 10 min. Then AIBN (8 mg, 0.05 mmol, 0.1 equiv) was added and the solution was heated to reflux for an additional 2 h. CHCl3 (5 mL) was added and the solution was filtered through Celite and the filtrate was concentrated under reduced pressure. The crude product was diluted with CHCl3(1 ml) and the tin residues were precipitated by adding Et2O (10 mL). The mixture was filtered through Celite and the filtrate was evaporated to afford pure adamantane in quantitative yield. No traces (<1%) of stannane impurities could be detected by NMR.
Quantity
108 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 15 )
Quantity
82 mg
Type
reactant
Reaction Step One
Name
Quantity
28 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Illustrative examples of the uses of one of these fluorous tin reagents, (C6F13CH2CH2)3SnH, are shown in FIG. 2. Reduction of adamantyl bromide with 1 equiv of (C6F13CH2CH2)3SnH followed by fluorous-organic liquid-liquid extraction provides the organic product adamantane on evaporation of the organic liquid phase and the fluorous product (C6F13CH2CH2)3SnBr on evaporation of the fluorous phase. A similar reduction can be conducted in a more economical way by using a catalytic amount of the fluorous tin hydride along with an inexpensive inorganic reductant like sodium cyanoborohydride. A three-phase liquid extraction then provides the respective products: inorganic salts (from the aqueous phase), adamantane (from the organic phase), and the tin hydride catalyst (from the fluorous phase).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Reaction of catechol with 1,3-adamantane-diol according to the method described by Lu et al (Lu et al. J Med Chem 2005, 48 (14), 4576-4585) gave the adduct 10 in reasonable yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 14 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

To prepare compound 5 (1-O-(4,4'-dimethoxytrityl)-3-O-(N-adamantoyl-3-aminopropyl) glycerol), 8.56 g, (24.35 mmole) compound 4 was dissolved in a mixture of THF (48.7 ml) and 1M aqueous HCl (48.7 ml). The solution was stirred at room temperature for 30 minutes. 50 ml absolute ethanol (50 ml) was then added. The solution was concentrated, the residue was redissolved in 50 ml absolute ethanol, and the solution concentrated again. The resultant product was dried by co-evaporation with pyridine (2×50 ml) to give an oil which was redissolved in dry pyridine (150 ml). 8.25 g (24.35 mmole) 4,4'-dimethoxytrityl chloride was then added in two portions with stirring for 15 minutes. The resulting solution was left for 1 hour. 50 ml absolute ethanol was added and the solution was concentrated. The residue was dissolved in 200 ml dichloromethane and then washed with saturated sodium bicarbonate solution (2×60 ml). The aqueous layer was washed with dichloromethane (2×30 ml) and the organic extracts were combined, dried and evaporated. The residue was chromatographed on silica column (300 g) and eluted with a mixture of dichloromethane: methanol (19:1) to give a white foamy product (9.16 g (61.3%).
[Compound]
Name
compound 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 4
Quantity
24.35 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
8.25 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
48.7 mL
Type
solvent
Reaction Step Five
Name
Quantity
48.7 mL
Type
solvent
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adamantane
Reactant of Route 2
Adamantane
Reactant of Route 3
Adamantane
Reactant of Route 4
Adamantane
Reactant of Route 5
Adamantane
Reactant of Route 6
Adamantane
Customer
Q & A

ANone: Adamantane is a highly symmetrical, lipophilic molecule.

  • Spectroscopic Data:
    • 1H NMR: Shows characteristic signals for the different proton environments within the adamantane cage. []
    • 13C NMR: Exhibits distinct peaks corresponding to the unique carbon atoms in the adamantane structure. [, ]
    • IR Spectroscopy: Displays absorption bands associated with the stretching and bending vibrations of C-H and C-C bonds present in the molecule. []

A: Adamantane's rigid, cage-like structure confers exceptional thermal stability. [] This characteristic has led to its incorporation into polymers to enhance their thermal properties. For instance, incorporating adamantane units into fluoroalkanoyl peroxide-derived oligomers resulted in enhanced thermal stability compared to their non-adamantane counterparts. [] This stability makes adamantane derivatives attractive for various applications, including high-temperature materials and coatings.

A: While adamantane itself is not typically used as a catalyst, its unique structure and the ability to introduce various functional groups make it a versatile building block for designing catalysts. For instance, researchers have explored the catalytic activity of molybdenum-containing polyoxometalate and adamantane hybrid compounds. [] These hybrid molecules show promise in various catalytic applications due to the combined properties of the polyoxometalate and adamantane moieties.

ANone: Computational methods play a crucial role in understanding adamantane's interactions with biological targets and designing novel derivatives.

  • Docking simulations: Used to predict the binding modes and affinities of adamantane derivatives to enzymes like dengue virus mRNA cap methyltransferase (NS5MTaseDV). [] These simulations guide the development of more potent and selective inhibitors.
  • Molecular dynamics (MD) simulations: Employ MD simulations to investigate the dynamic behavior of adamantane derivatives in complex with their targets. [] These simulations provide insights into the stability of the interactions and the conformational changes induced upon binding.
  • Quantitative Structure-Activity Relationship (QSAR) models: Develop QSAR models to correlate the structural features of adamantane derivatives with their biological activities. [, ] These models are invaluable for predicting the potency and selectivity of new compounds before synthesis.

ANone: The SAR of adamantane derivatives is well-studied, especially in the context of antiviral and NMDA receptor antagonist activity.

  • Influenza A M2 inhibitors: Small changes in the adamantane framework, such as the introduction of methyl groups, can significantly impact the antiviral activity and resistance profile. [, ]
  • NMDA receptor antagonists: The nature and position of substituents on the adamantane cage influence their binding affinity and selectivity for the NMDA receptor. [, ] For example, memantine's 3,5-dimethyl substitution contributes to its favorable pharmacological profile.

A: While specific SHE regulations for adamantane are not detailed in the provided research, researchers and manufacturers must adhere to relevant chemical safety guidelines and regulations during its synthesis, handling, and disposal. []

A: * In vitro: Adamantane derivatives have demonstrated efficacy against influenza A virus and as NMDA receptor antagonists in cell-based assays. [, , ] * In vivo: Animal models have been instrumental in evaluating the efficacy and safety of adamantane-based drugs. For example, studies have investigated the effects of adamantane derivatives in rodent models of cerebral ischemia. []

A: Resistance to adamantane-based antivirals, primarily due to mutations in the influenza A virus M2 protein, is a significant clinical challenge. [, , ] Cross-resistance among different adamantane derivatives is also common due to their similar mechanism of action. []

A: While generally considered well-tolerated, certain adamantane derivatives can elicit adverse effects. For instance, some adamantanes used as antiviral agents have been associated with central nervous system side effects. [] Thorough toxicological evaluations are essential during drug development to assess potential risks.

A: Researchers continually explore innovative drug delivery approaches to enhance the targeting and efficacy of drugs, including those based on adamantane. [, ]

A: Research on biomarkers that can predict the efficacy of adamantane-based treatments or monitor treatment response is an active area of investigation. [, ]

ANone: Various analytical techniques are employed to characterize and quantify adamantane and its derivatives.

  • NMR spectroscopy: Widely used to determine the structure and purity of synthesized compounds. [, ]
  • Chromatographic techniques (GC-MS, HPLC): Employed for the separation and identification of adamantane derivatives in complex mixtures. [, ]
  • Mass spectrometry: Used for determining the molecular weight and structural information. [, ]

A: Research on the environmental fate and effects of adamantane and its derivatives is crucial to understanding their potential impact. [, ] Developing environmentally friendly synthesis routes and degradation pathways is essential to minimize any negative ecological consequences.

A: Adamantane, being highly lipophilic, exhibits poor solubility in aqueous media. [, ] This property can influence its bioavailability and formulation. Researchers are exploring strategies to enhance its solubility, such as synthesizing derivatives with polar substituents.

A: Analytical methods used in adamantane research undergo rigorous validation to ensure accuracy, precision, and specificity. []

A: Stringent quality control measures are crucial throughout the development, manufacturing, and distribution of adamantane-containing products to ensure their safety and efficacy. []

A: Understanding the potential immunogenicity of adamantane derivatives is vital, especially for those intended for therapeutic use. [] Researchers are investigating strategies to minimize potential immune responses.

A: Drug transporters play a critical role in the absorption, distribution, and elimination of drugs. [] Studying the interactions between adamantane derivatives and these transporters can help optimize drug delivery and efficacy.

A: The potential for adamantane derivatives to interact with drug-metabolizing enzymes like cytochrome P450s is an important consideration during drug development. [] Understanding and mitigating these interactions can prevent potential drug-drug interactions and improve treatment outcomes.

A: Adamantane's biocompatibility is a crucial factor for its use in biomedical applications. [] Research on its biodegradability is essential for assessing its long-term safety and environmental impact.

A: Researchers continually seek alternatives to address the limitations of existing drugs, including those based on adamantane. [] Evaluating the performance, cost, and environmental impact of these alternatives is crucial for identifying the most suitable options.

A: Implementing sustainable practices for adamantane synthesis, use, and disposal is crucial. [] This includes developing efficient recycling methods and environmentally responsible waste management strategies.

A: Access to advanced research infrastructure and resources, including computational tools, databases, and specialized equipment, is essential for driving innovation in the field of adamantane research. []

A: Adamantane has a rich history in chemistry and medicinal chemistry. [, , , ] Recognizing the milestones and contributions of researchers in the field provides valuable context for future endeavors.

A: Adamantane's unique properties lend themselves to diverse applications, fostering collaborations among chemists, biologists, material scientists, and other disciplines. [] This interdisciplinary approach is crucial for unlocking new possibilities and advancing the field.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。